molecular formula C8H5F4NO2 B1408041 2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227565-52-7

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid

Cat. No. B1408041
CAS RN: 1227565-52-7
M. Wt: 223.12 g/mol
InChI Key: LBCGQEAXGZKUQR-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(trifluoromethyl)pyridine” is a type of fluorinated building block . It has an empirical formula of C6H3F4N and a molecular weight of 165.09 . It’s typically used in the preparation of aminopyridines through amination reactions .


Synthesis Analysis

Trifluoromethylpyridines, including “2-Fluoro-3-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized through various methods, including vapor-phase reactions .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(trifluoromethyl)pyridine” includes a pyridine ring with a fluorine atom and a trifluoromethyl group attached .


Chemical Reactions Analysis

“2-Fluoro-3-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

“2-Fluoro-3-(trifluoromethyl)pyridine” is a liquid with a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The development of fluorinated organic chemicals, including “2-Fluoro-3-(trifluoromethyl)pyridine”, is becoming an increasingly important research topic . It’s expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7-6(8(10,11)12)4(1-2-13-7)3-5(14)15/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGQEAXGZKUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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